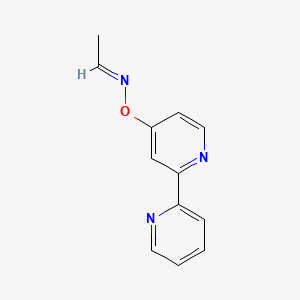
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine typically involves the reaction of 2-pyridin-2-ylpyridine with an appropriate aldehyde or ketone under specific conditions to form the imine linkage. Common reagents used in this synthesis may include:
- Pyridine derivatives
- Aldehydes or ketones
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
- Continuous flow reactors
- High-throughput screening for optimal catalysts
- Purification techniques such as crystallization or chromatography
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxides or hydroxylated derivatives.
- Reduction may yield amines.
- Substitution may yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological processes involving pyridine-containing compounds.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine would depend on its specific application
Coordination bonds: Interaction with metal ions in enzymes or receptors.
Hydrogen bonds: Interaction with biological macromolecules.
π-π interactions: Stacking interactions with aromatic residues in proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar applications.
Pyridine-2-carbaldehyde: A precursor in the synthesis of imine compounds.
Uniqueness
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is unique due to its specific structural features, such as the presence of two pyridine rings and an imine group
Propiedades
Fórmula molecular |
C12H11N3O |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine |
InChI |
InChI=1S/C12H11N3O/c1-2-15-16-10-6-8-14-12(9-10)11-5-3-4-7-13-11/h2-9H,1H3/b15-2+ |
Clave InChI |
AFJFGEFIJFJXKO-RSSMCMFDSA-N |
SMILES isomérico |
C/C=N/OC1=CC(=NC=C1)C2=CC=CC=N2 |
SMILES canónico |
CC=NOC1=CC(=NC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)


![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)


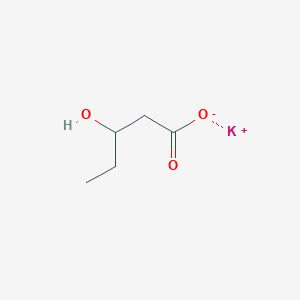
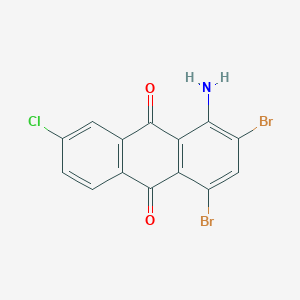
![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
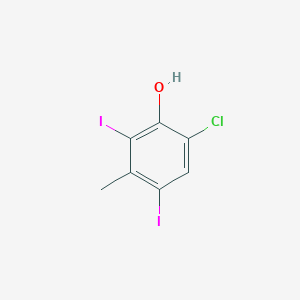
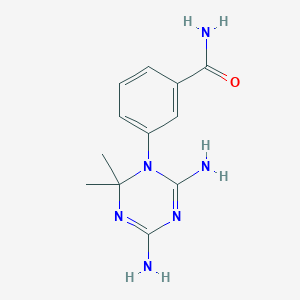
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)

